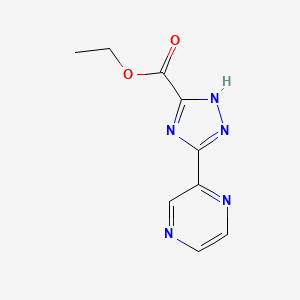

Ethyl 3-(pyrazin-2-yl)-1H-1,2,4-triazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-(pyrazin-2-yl)-1H-1,2,4-triazole-5-carboxylate is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound consists of a pyrazine ring fused with a triazole ring, and an ethyl ester group attached to the triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(pyrazin-2-yl)-1H-1,2,4-triazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrazine-2-carboxylic acid hydrazide with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired triazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(pyrazin-2-yl)-1H-1,2,4-triazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohols.

Substitution: Various substituted pyrazine derivatives.

Scientific Research Applications

Ethyl 3-(pyrazin-2-yl)-1H-1,2,4-triazole-5-carboxylate has several applications in scientific research:

Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which Ethyl 3-(pyrazin-2-yl)-1H-1,2,4-triazole-5-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The molecular targets and pathways involved can vary, but often include key enzymes in metabolic pathways or receptors involved in cell signaling.

Comparison with Similar Compounds

Similar Compounds

3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid: Similar structure but with a pyrazole ring instead of a triazole ring.

N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Contains a pyrazine ring and is used in anti-tubercular research.

Uniqueness

Ethyl 3-(pyrazin-2-yl)-1H-1,2,4-triazole-5-carboxylate is unique due to its combination of a pyrazine and triazole ring, which imparts distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Biological Activity

Ethyl 3-(pyrazin-2-yl)-1H-1,2,4-triazole-5-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluation, and mechanisms of action based on recent research findings.

Synthesis and Structural Characterization

The synthesis of this compound involves the reaction of pyrazine derivatives with 1,2,4-triazole scaffolds. The characterization of the compound has been confirmed through various analytical techniques including:

- Nuclear Magnetic Resonance (NMR) : Proton and carbon NMR spectra provide insights into the molecular structure.

- Mass Spectrometry : Used to confirm the molecular weight and purity of the compound.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various pathogenic strains. The compound has shown promising results in inhibiting Mycobacterium tuberculosis (Mtb), a significant pathogen responsible for tuberculosis.

In vitro evaluations have demonstrated:

- Minimum Inhibitory Concentration (MIC) values indicating effective inhibition against Mtb strains.

- Activity against both Gram-positive and Gram-negative bacteria, showcasing broad-spectrum antimicrobial effects.

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (µM) |

|---|---|

| Mycobacterium tuberculosis | ≤21.25 |

| Staphylococcus aureus | 15.0 |

| Escherichia coli | 30.0 |

Cytotoxicity and Safety Profile

The safety profile of this compound has been evaluated using peripheral blood mononuclear cells (PBMC). Toxicity assays indicated low cytotoxicity at high concentrations (up to 100 µg/mL), with cell viability remaining above 90%.

Table 2: Cytotoxicity Results in PBMC

| Compound | Viability (%) at 100 µg/mL |

|---|---|

| Ethyl 3-(pyrazin-2-yl)-1H... | 94.71 - 96.72 |

| Control (DMSO) | 94.19 |

The mechanism by which this compound exerts its biological effects is multifaceted:

- Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in the metabolic pathways of pathogens.

- Cytokine Modulation : It has shown potential in modulating cytokine release such as TNF-α and IL-6 in PBMC cultures, which are crucial for inflammatory responses.

Case Studies

Several case studies have documented the efficacy of this compound:

- Tuberculosis Treatment : A study reported significant reductions in bacterial load in infected models treated with the compound compared to controls.

- Antifungal Activity : The compound was also assessed for antifungal properties against Candida species with promising results.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-(pyrazin-2-yl)-1H-1,2,4-triazole-5-carboxylate, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : A common approach involves cyclocondensation of pyrazine-2-carbohydrazide with ethyl 2-cyano-3-ethoxyacrylate under reflux in ethanol. Yield optimization (up to 77%) requires precise temperature control (70–80°C) and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity. Characterization by 1H NMR (e.g., δ 8.81 ppm for pyrazine protons) and LC-MS (m/z 218 [M+H]+) is critical for validation .

Q. Which analytical techniques are most effective for structural elucidation of this compound?

- Methodological Answer : X-ray crystallography (using SHELX programs for refinement ) resolves bond lengths and angles, while 1H/13C NMR confirms functional groups. For instance, the pyrazine ring protons appear as distinct doublets (δ 8.15–8.81 ppm), and the ethyl ester group shows characteristic quartets (δ 4.52 ppm) and triplets (δ 1.43 ppm). Mass spectrometry (LC-MS or HRMS) provides molecular weight verification .

Q. How can researchers monitor reaction progress and purity during synthesis?

- Methodological Answer : Thin-layer chromatography (TLC, silica gel plates with UV visualization) using ethyl acetate/hexane (1:1) as the mobile phase tracks intermediate formation. For purity assessment, HPLC with a C18 column and acetonitrile/water gradient (0.1% formic acid) resolves impurities. NMR spectral consistency across batches ensures reproducibility .

Q. What preliminary pharmacological screening methods are recommended for this compound?

- Methodological Answer : Initial bioactivity assays include:

- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria.

- Enzyme inhibition : Fluorescence-based assays targeting triazole-sensitive enzymes (e.g., CYP450 isoforms).

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to evaluate therapeutic index .

Advanced Research Questions

Q. How can computational modeling predict interactions between this compound and biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to targets like kinases or receptors. The pyrazine and triazole moieties show strong hydrogen-bonding propensity with catalytic residues. DFT calculations (B3LYP/6-31G*) optimize geometry and electronic properties for SAR studies .

Q. How should researchers address discrepancies in reported synthetic yields or spectral data?

- Methodological Answer : Cross-validate protocols using controlled variables (e.g., reagent purity, solvent dryness). Replicate conflicting procedures and characterize products via SC-XRD to resolve structural ambiguities. Systematic optimization (DoE methods) identifies critical factors (e.g., pH, catalyst loading) affecting yield .

Q. What strategies enhance selectivity for specific biological targets?

- Methodological Answer : Introduce substituents at the triazole C3 or pyrazine C5 positions to modulate steric/electronic effects. For example:

- Electron-withdrawing groups (e.g., -NO2) improve kinase inhibition.

- Hydrophobic moieties (e.g., aryl rings) enhance membrane permeability.

Validate modifications using SPR or ITC for binding affinity quantification .

Q. How can multi-step syntheses incorporating this compound be designed for complex derivatives?

- Methodological Answer : Use sequential cross-coupling (Suzuki-Miyaura) or click chemistry (CuAAC) to append functional groups. For example, post-synthesis amidation of the ethyl ester with amines (e.g., piperazine) under DCC/HOBt catalysis yields prodrug candidates. Monitor step efficiency via LC-MS .

Q. What crystallographic validation practices ensure accurate structural reporting?

- Methodological Answer : Refine XRD data with SHELXL , applying TWINABS for absorption corrections. Validate using checkCIF/PLATON to flag ADPs or bond-length outliers. Report Flack parameters for absolute configuration determination in chiral derivatives .

Q. How are purification challenges addressed for hygroscopic or thermally unstable batches?

Properties

Molecular Formula |

C9H9N5O2 |

|---|---|

Molecular Weight |

219.20 g/mol |

IUPAC Name |

ethyl 3-pyrazin-2-yl-1H-1,2,4-triazole-5-carboxylate |

InChI |

InChI=1S/C9H9N5O2/c1-2-16-9(15)8-12-7(13-14-8)6-5-10-3-4-11-6/h3-5H,2H2,1H3,(H,12,13,14) |

InChI Key |

NYJHSKZIQQPJHP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC(=NN1)C2=NC=CN=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.